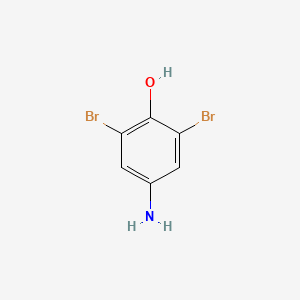

4-Amino-2,6-dibromophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6217. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-amino-2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYPXERYZGFDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060567 | |

| Record name | Phenol, 4-amino-2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-21-2 | |

| Record name | 4-Amino-2,6-dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dibromophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2,6-dibromophenol chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Amino-2,6-dibromophenol for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 609-21-2), a halogenated aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates its core chemical identity, including its structure and physicochemical properties. It further presents detailed, field-proven synthetic protocols, offering mechanistic insights into the reaction pathways. Key analytical techniques for characterization are discussed, alongside a survey of its current and potential applications, particularly as a versatile building block in medicinal chemistry and a biochemical for proteomics research.[1] Concluding with essential safety, handling, and disposal protocols, this guide serves as an authoritative resource for the effective utilization of this compound in a laboratory and development setting.

Core Chemical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section details the essential identifiers and physical characteristics of this compound.

Chemical Structure and Nomenclature

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in literature and commercial listings.

-

IUPAC Name: this compound[2]

-

Common Synonyms: 2,6-Dibromo-4-aminophenol, 3,5-Dibromo-4-hydroxyaniline, 4-Hydroxy-3,5-dibromoaniline[1][2]

-

Canonical SMILES: C1=C(C=C(C(=C1Br)O)Br)N[2]

Visualization of Chemical Structure

The structural arrangement of the functional groups—a hydroxyl, an amino, and two bromine atoms on a benzene ring—is critical to its reactivity and utility as a chemical intermediate.

Caption: Chemical structure of this compound.

Key Physicochemical Properties

The quantitative properties of the compound are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 266.92 g/mol | [1][2][3][4] |

| Appearance | Solid | |

| Melting Point | 195-196 °C | [5][6] |

| Boiling Point | 295.6 ± 40.0 °C (Predicted) | [6] |

| Purity (Typical) | ≥95% | [1] |

| Storage Temperature | Ambient | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from different precursors. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. This section details a reliable protocol and discusses the underlying chemical principles.

Protocol: Synthesis via Reduction of 4-Nitro-2,6-dibromophenol

This method is a robust and high-yielding procedure starting from the corresponding nitro-substituted phenol.[5] The conversion of the nitro group to an amino group is a classic transformation in organic synthesis.

Mechanistic Rationale: The reduction of an aromatic nitro group to an amine using iron powder in an acidic medium is a well-established and cost-effective method. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) ions. The reaction requires a proton source, provided here by acetic acid, to facilitate the multi-step reduction process which proceeds through nitroso and hydroxylamine intermediates. This method is preferred over catalytic hydrogenation in some research settings due to its operational simplicity and lack of requirement for high-pressure equipment.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Nitro-2,6-dibromophenol (10 mmol) in a mixture of ethanol (15 ml) and water (3 ml).[5] Add acetic acid (1 ml).[5]

-

Heating: Heat the mixture with stirring to 80°C.[5]

-

Reduction: Once the temperature is stable, add iron powder (30 mmol) in small portions (in batches) to control the exothermic reaction.[5]

-

Reaction Completion: After the final addition of iron powder, maintain the reaction mixture at 80°C for an additional 30 minutes.[5]

-

Workup - Filtration: Stop heating and filter the hot reaction mixture to remove iron salts and unreacted iron.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol.[5] To the remaining aqueous residue, add ethyl acetate and water for extraction.[5] Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[5]

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography using a solvent system such as ethyl acetate/petroleum ether (1:3) to yield the final product.[5] A typical yield for this process is high, around 94%.[5]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. This compound can be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups.[2][7] The symmetry of the molecule simplifies the aromatic region of the spectrum.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, which is a definitive confirmation of its identity.[2][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include O-H and N-H stretching bands (typically broad in the 3200-3600 cm⁻¹ region) and C-Br stretching bands in the fingerprint region.[2]

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a valuable intermediate in several high-value research areas.

-

Versatile Chemical Building Block: The amino and hydroxyl groups can be readily modified or used as directing groups in further synthetic transformations. The bromine atoms serve as excellent handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.

-

Proteomics Research: The compound is cited as a biochemical for proteomics research.[1] Halogenated phenols can be used as probes or as starting materials for affinity labels and other tools to study protein structure and function.

-

Medicinal Chemistry Intermediate: While direct applications are not widely published, its chlorinated analog, 4-Amino-2,6-dichlorophenol, is a key intermediate in the synthesis of antibiotics and antivirals.[8] By analogy, this compound serves as a valuable scaffold for creating libraries of novel compounds for drug discovery programs. The bromine atoms can modulate the lipophilicity and metabolic stability of a potential drug candidate.

Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when working with this or any chemical compound.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2]

| Hazard Class | GHS Code | Description | Pictogram |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Warning) |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Warning) |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Warning) |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9][11]

-

Handling Practices: Avoid breathing dust.[11] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]

Disposal Guidelines

Unused material and its container must be disposed of as hazardous waste.[12] It is recommended to burn the compound in a chemical incinerator equipped with an afterburner and scrubber.[12] Always consult local, state, and federal regulations and contract a licensed professional waste disposal service.[12]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate in diverse research fields, from materials science to drug discovery. Its well-defined chemical properties, coupled with robust synthetic routes, make it an accessible and valuable tool for the modern scientist. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective application in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 609-21-2 [chemicalbook.com]

- 6. This compound CAS#: 609-21-2 [m.chemicalbook.com]

- 7. This compound(609-21-2) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capotchem.cn [capotchem.cn]

4-Amino-2,6-dibromophenol solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2,6-dibromophenol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No. 609-21-2), a key aromatic intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available physicochemical data with field-proven experimental methodologies. In light of the limited publicly available quantitative data, this guide emphasizes the foundational principles and detailed protocols necessary for determining these critical parameters in a laboratory setting. We delve into the causal factors governing solubility, explore potential degradation pathways, and present robust, self-validating experimental designs for accurate characterization.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound featuring an aniline and a phenol moiety, with bromine atoms ortho to the hydroxyl group. This unique substitution pattern dictates its chemical reactivity, solubility, and stability. The presence of both hydrogen bond donor groups (-OH, -NH₂) and the electron-withdrawing, hydrophobic bromine atoms creates a complex interplay of forces that influence its behavior in various media. Understanding these properties is a prerequisite for its effective use in synthesis, formulation, and storage.

Chemical Structure

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The fundamental properties of a compound provide the first layer of insight into its expected behavior. The data below has been consolidated from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 609-21-2 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1][2] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| Appearance | Light brown to brown solid/crystalline powder | [3][4] |

| Melting Point | 195-196 °C | [3][4][5] |

| Boiling Point (Predicted) | 295.6 ± 40.0 °C | [3] |

| pKa (Predicted) | 7.17 ± 0.23 | [3] |

| Storage Conditions | 2-8°C, protect from light | [3] |

Solubility Profile: A Predictive and Experimental Approach

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, its structure allows for an expert prediction of its behavior, which can be confirmed using standardized experimental protocols.

Theoretical Solubility Assessment

The molecule's solubility is governed by the balance between its polar functional groups and its nonpolar aromatic core.

-

Polar Nature : The amino (-NH₂) and hydroxyl (-OH) groups can participate in hydrogen bonding with polar protic solvents like water, ethanol, and methanol.

-

Nonpolar Nature : The benzene ring and the two large, hydrophobic bromine atoms contribute to its solubility in nonpolar organic solvents.

-

pH Influence : As a weak acid (phenol, pKa ≈ 7.17) and a weak base (aniline), its solubility in aqueous media is expected to be pH-dependent. At pH values significantly below the pKa of the conjugate acid of the amine, or above the pKa of the phenol, solubility should increase due to salt formation.

Based on analogs like 4-aminophenol (moderately soluble in water, soluble in ethanol, DMSO)[6][7] and 4-amino-2,6-dichlorophenol (sparingly soluble in hot water, soluble in ethanol)[8], we can anticipate a similar profile for this compound, likely with lower aqueous solubility due to the larger, more hydrophobic bromine substituents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining solubility. The causality is rooted in achieving thermodynamic equilibrium between the dissolved and undissolved solid phases.

Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity ≥95%)[9]

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO)

-

Volumetric flasks, glass vials with screw caps

-

Calibrated analytical balance

-

Thermostatic orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Validated analytical method for quantification (e.g., HPLC-UV, see Section 4)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials (a visible amount of undissolved solid should remain at equilibrium). The excess is critical to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the minimum time required.

-

Phase Separation: Allow the vials to stand at the same temperature to let the excess solid settle. For colloidal suspensions, centrifuge at high speed (e.g., 10,000 rpm for 15 minutes). This step is crucial to prevent undissolved particles from inflating the measured concentration.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Reporting: Report the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for statistical validity.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Measurement.

Chemical Stability Profile

Understanding the chemical stability of this compound is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in synthetic processes. The compound is noted to be light-sensitive and may be incompatible with strong oxidizing agents, acids, and bases.[8][10]

Potential Degradation Pathways

While specific degradation studies are not widely published, knowledge of the functional groups allows for the prediction of likely degradation pathways, drawing parallels from related compounds like 4-aminophenol and other brominated phenols.[11][12][13]

-

Oxidation: The phenol and amino groups are susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored quinone-imine or benzoquinone structures, which may further polymerize.

-

Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) at elevated temperatures could potentially promote reactions, though this is less likely than oxidation.

-

Photodegradation: As noted in safety literature, the compound is light-sensitive.[10] UV radiation can provide the energy to initiate free-radical mechanisms, leading to oxidation or dehalogenation.

-

Debromination: Reductive or radical-mediated debromination could occur under specific conditions, leading to the formation of 4-amino-2-bromophenol or 4-aminophenol.

Visualization: Potential Degradation Pathways

Caption: Hypothesized Degradation Pathways for this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify likely degradation products and pathways. This protocol is a foundational component of any stability program.

Objective: To investigate the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light. The reaction is often rapid and should be monitored at early time points (e.g., 1, 4, 8 hours).

-

Thermal Degradation (Solution): Store the stock solution in a sealed vial at an elevated temperature (e.g., 60°C), protected from light.

-

Thermal Degradation (Solid): Place the solid compound in an oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution (in a quartz cuvette) and solid compound to a light source compliant with ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). A control sample should be wrapped in aluminum foil and stored under the same conditions.[14]

-

Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation, identify the number and relative retention times of any degradation products, and perform a mass balance assessment.

Stability-Indicating Analytical Method: HPLC-UV

A robust analytical method is the cornerstone of any solubility or stability study. It must be able to separate the parent compound from impurities and degradation products, a property known as "specificity" or being "stability-indicating."

Protocol for a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a validated method for this compound. Method development and validation are essential.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Reverse-Phase HPLC with UV/DAD Detector | Standard for moderately polar aromatic compounds. DAD provides spectral data to assess peak purity. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a versatile stationary phase providing good retention for this type of analyte. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase ensures the phenolic hydroxyl is protonated, leading to better peak shape. |

| Elution Mode | Gradient: e.g., 20% B to 80% B over 20 min | A gradient is recommended to ensure elution of the parent compound and any more or less polar degradants. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) | Scan the UV spectrum of the compound to find the absorbance maximum for optimal sensitivity. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Method Validation: This method must be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines before use in formal studies. The forced degradation samples are used to prove specificity.

Conclusion

This compound is a compound whose utility in scientific research and development necessitates a thorough understanding of its solubility and stability. While published quantitative data is sparse, this guide provides the theoretical framework and practical, detailed protocols required for any researcher to determine these properties with confidence. By employing systematic methodologies such as the shake-flask analysis for solubility and comprehensive forced degradation studies for stability, coupled with a robust stability-indicating HPLC method, professionals can generate the reliable data needed for process optimization, formulation development, and regulatory compliance. The principles and workflows outlined herein represent an industry-standard approach to chemical characterization, empowering scientists to build a foundation of high-quality data for their work.

References

- 1. This compound | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound CAS#: 609-21-2 [m.chemicalbook.com]

- 4. This compound | 609-21-2 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. scbt.com [scbt.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process [mdpi.com]

- 13. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Navigating the Nomenclature: A Comprehensive Guide to 4-Amino-2,6-dibromophenol and its Synonyms in Chemical Literature

For Immediate Release

[CITY, STATE] – In the intricate landscape of chemical research and pharmaceutical development, precise molecular identification is paramount. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synonyms, properties, synthesis, and applications of the versatile chemical intermediate, 4-Amino-2,6-dibromophenol. Authored from the perspective of a Senior Application Scientist, this document aims to provide not only a comprehensive catalog of its various appellations but also a practical understanding of its utility in the synthesis of bioactive molecules.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature, possessing an amino group, a hydroxyl group, and two bromine atoms on a benzene ring, offers a rich scaffold for the construction of complex molecules with diverse biological activities. The strategic placement of these functional groups allows for regioselective reactions, making it a key intermediate in the synthesis of targeted therapeutic agents. Understanding the various synonyms and identifiers for this compound is the first critical step in navigating the extensive body of chemical literature and patents where its applications are documented.

Unraveling the Identity: Synonyms and Chemical Identifiers

In scientific literature and commercial databases, this compound is known by a multitude of names. This lexical diversity can often pose a challenge for researchers attempting to consolidate information. The following tables provide a comprehensive list of its synonyms and key identifiers to facilitate unambiguous identification.

Table 1: Common Synonyms and Systematic Names

| Type | Name |

| IUPAC Name | This compound[1][2] |

| CAS Name | Phenol, 4-amino-2,6-dibromo-[1] |

| Alternative Name 1 | 4-Hydroxy-3,5-dibromoaniline[3] |

| Alternative Name 2 | 2,6-Dibromo-4-aminophenol[1] |

| Alternative Name 3 | 3,5-Dibromo-4-hydroxyaniline[1] |

| Other Synonyms | NSC 6217, 4-amino-2,6-dibromo-phenol[1] |

Table 2: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 609-21-2[1][3][4] |

| Molecular Formula | C₆H₅Br₂NO[1][3] |

| Molecular Weight | 266.92 g/mol [3] |

| InChIKey | HFYPXERYZGFDBD-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)N[1] |

| PubChem CID | 69107[1] |

| EINECS Number | 210-185-1[1][2] |

Physicochemical Properties: A Snapshot

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Beige to pale brown crystalline powder | [5] |

| Melting Point | 195-196 °C | [6] |

| pKa | 7.17 ± 0.23 (Predicted) | [5] |

| Storage Temperature | 2-8°C (protect from light) | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reduction of a nitro-precursor. The following protocol is a well-established method.[6]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-Nitro-2,6-dibromophenol (10 mmol) in a mixture of ethanol (15 ml) and water (3 ml).

-

Acidification: Add acetic acid (1 ml) to the solution.

-

Heating: Heat the mixture with stirring to 80°C.

-

Reduction: Add iron powder (30 mmol) in portions to the heated solution.

-

Reaction Completion: Maintain the reaction mixture at 80°C for 30 minutes after the final addition of iron powder.

-

Filtration: Stop heating and filter the hot reaction mixture.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: To the concentrated residue, add ethyl acetate and water for extraction. Combine the organic phases.

-

Drying and Solvent Removal: Dry the combined organic phase, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography using an eluent of ethyl acetate/petroleum ether (1/3) to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate for the synthesis of compounds with significant biological activity. Its structural features are particularly amenable to the creation of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of Quinazoline-Based Kinase Inhibitors

A notable application of this compound is in the synthesis of substituted quinazolines. The quinazoline scaffold is a common feature in many approved and investigational drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR). The amino group of this compound can act as a nucleophile to displace a leaving group on a suitable quinazoline precursor, thereby incorporating the dibromophenol moiety into the final molecule.

One such example is the synthesis of 4-(3',5'-Dibromo-4-hydroxyphenyl)amino-6,7-dimethoxyquinazoline .[6] This compound belongs to the 4-anilinoquinazoline class of kinase inhibitors, which have been extensively explored for their anticancer properties.

Conceptual Synthetic Pathway:

The synthesis of 4-(3',5'-Dibromo-4-hydroxyphenyl)amino-6,7-dimethoxyquinazoline would typically involve the reaction of 4-chloro-6,7-dimethoxyquinazoline with this compound. This nucleophilic aromatic substitution reaction forms the key anilino-quinazoline linkage.

Caption: Synthesis of a quinazoline-based kinase inhibitor.

Rationale and Significance in Drug Design

The incorporation of the this compound moiety into a kinase inhibitor can be a deliberate design choice to enhance its therapeutic properties. The bromine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to the target protein. The phenolic hydroxyl group can serve as a hydrogen bond donor, forming crucial interactions within the kinase's active site. Furthermore, the aniline nitrogen is a key pharmacophoric element in many kinase inhibitors, participating in essential hydrogen bonding with the hinge region of the kinase domain.

The broader class of aminophenol derivatives has been shown to exhibit a range of biological activities, including antimicrobial and antidiabetic properties, further highlighting the potential of this chemical scaffold in drug discovery.[1][3]

Conclusion: A Versatile Tool for Chemical Innovation

This compound, with its array of synonyms and rich chemistry, stands as a testament to the importance of well-characterized intermediates in the advancement of pharmaceutical sciences. A clear understanding of its nomenclature is the gateway to unlocking the wealth of information available in the chemical literature. Its utility in the synthesis of potent bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy, underscores its significance. This guide provides a foundational resource for researchers to confidently identify, handle, and utilize this valuable chemical entity in their pursuit of novel therapeutic agents.

References

- 1. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]

- 2. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]

- 3. US5770599A - Quinazoline derivatives - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. WO2001068615A1 - Quinazoline synthesis - Google Patents [patents.google.com]

- 6. This compound | 609-21-2 [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-2,6-dibromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dibromophenol is a halogenated aromatic compound with potential applications in pharmaceutical synthesis and materials science. Accurate and comprehensive characterization of its molecular structure is paramount for its effective utilization and for ensuring the purity and consistency of derived products. This technical guide provides a detailed analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a Senior Application Scientist, this guide is structured to not only present the data but also to provide insights into the experimental considerations and the interpretation of the spectral features, thereby offering a practical resource for researchers in the field.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₆H₅Br₂NO, dictates its characteristic spectroscopic signatures. The presence of a phenol group, an amino group, and two bromine atoms on the aromatic ring leads to distinct signals in various spectroscopic techniques.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 2H | Aromatic H (H-3, H-5) |

| ~4.9 (broad) | Singlet | 2H | -NH₂ |

| ~9.0 (broad) | Singlet | 1H | -OH |

Note: The exact chemical shifts of -NH₂ and -OH protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

Interpretation and Causality:

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The two chemically equivalent protons at positions 3 and 5 of the aromatic ring are expected to appear as a singlet. The electron-donating effects of the amino and hydroxyl groups, along with the electron-withdrawing effect of the bromine atoms, influence the precise chemical shift.

-

Amino and Hydroxyl Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on the experimental conditions. The addition of a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their assignment.[1]

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Experimental workflow for NMR characterization.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[2]

-

Instrument Setup: The ¹H NMR spectrum can be recorded on a 400 MHz or higher field spectrometer.[3]

-

Data Acquisition: A standard one-pulse experiment is typically sufficient. Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-1 (C-OH) |

| ~140 | C-4 (C-NH₂) |

| ~118 | C-3, C-5 |

| ~105 | C-2, C-6 (C-Br) |

Note: These are predicted chemical shifts based on the analysis of similar substituted phenols. Actual values may vary.

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

-

Substituted Carbons: The carbons bearing the hydroxyl (C-1) and amino (C-4) groups are significantly deshielded and appear at lower field (higher ppm values). The carbon attached to the electronegative oxygen atom (C-1) will be the most deshielded.

-

Brominated Carbons: The carbons directly bonded to the bromine atoms (C-2 and C-6) are also deshielded, though to a lesser extent than the oxygen- and nitrogen-bearing carbons.

-

Unsubstituted Carbons: The carbons at positions 3 and 5 are the most shielded and will appear at the highest field (lowest ppm values).

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR.

-

Data Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

-

Data Processing: The data is processed similarly to the ¹H NMR spectrum. The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Data Summary (ATR-FTIR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1200 | Strong | C-O stretching |

| ~850 | Strong | C-H out-of-plane bending |

| Below 700 | Medium-Strong | C-Br stretching |

Note: The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Interpretation and Causality:

-

O-H and N-H Stretching: The broad and intense absorption in the 3400-3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups, which are involved in hydrogen bonding.

-

Aromatic C=C Stretching: The absorptions around 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretching: The strong band around 1200 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the phenolic group.

-

C-H Bending: The strong absorption around 850 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on the aromatic ring.

-

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically below 700 cm⁻¹.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

Caption: Experimental workflow for ATR-FTIR analysis.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied using the anvil to ensure good contact between the sample and the crystal.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Collection: The IR spectrum of the sample is then recorded. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Data Summary (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 269 | High | [M+4]⁺ (with ²H, ⁸¹Br, ⁸¹Br) |

| 267 | High | [M+2]⁺ (with ⁷⁹Br, ⁸¹Br) |

| 265 | High | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |

| 186/188 | Medium | [M - Br]⁺ |

| 158/160 | Medium | [M - Br - CO]⁺ |

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[5]

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak will appear as a cluster of peaks at m/z 265, 267, and 269, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1, which is a hallmark of a dibrominated compound.[5]

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in a predictable manner.

-

Loss of a Bromine Atom: A common fragmentation pathway is the loss of a bromine radical, leading to a fragment ion at m/z 186/188.

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ fragment can lead to ions at m/z 158/160.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Experimental workflow for GC-MS analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or ethyl acetate.

-

Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. A temperature program is used to elute the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. It is then ionized by electron impact (typically at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and interpreted.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The distinct patterns observed in ¹H NMR, ¹³C NMR, IR, and MS are all consistent with the known molecular structure. By following the detailed experimental protocols and understanding the principles behind the spectral interpretations, researchers can confidently utilize these techniques for quality control, reaction monitoring, and further investigation of this and related compounds.

References

- 1. 4-AMINO-2-BROMOPHENOL(16750-67-7) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to Procuring and Qualifying 4-Amino-2,6-dibromophenol for Research Applications

Abstract

4-Amino-2,6-dibromophenol (CAS No. 609-21-2) is a pivotal halogenated intermediate in the fields of pharmaceutical synthesis, materials science, and proteomics research.[1][2] Its molecular structure, featuring a phenol, an amine, and two bromine substituents, offers a versatile scaffold for constructing more complex molecules.[2] The success of research and development projects utilizing this compound is critically dependent on the purity, consistency, and reliable sourcing of the starting material. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing, evaluating, and handling commercial-grade this compound. We will explore the supplier landscape, establish a robust workflow for material qualification, detail essential analytical verification methods, and provide field-proven protocols for safe handling and a representative synthetic application.

Introduction to this compound

This compound, also known as 4-Hydroxy-3,5-dibromoaniline, is a solid organic compound with the molecular formula C₆H₅Br₂NO and a molecular weight of approximately 266.92 g/mol .[1][2] Its structure is characterized by an aniline core with bromine atoms ortho to the amino group and a hydroxyl group para to the amine. This specific arrangement of functional groups makes it a valuable building block for creating novel compounds, serving as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[2]

The reactivity of the amino and hydroxyl groups, combined with the potential for cross-coupling reactions at the carbon-bromine bonds, allows for diverse synthetic transformations. Given its role as a foundational precursor, the isomeric purity and absence of organic or inorganic contaminants are paramount. The presence of impurities can lead to unpredictable reaction outcomes, low yields, and complications in the purification of downstream products. Therefore, a systematic approach to supplier selection and incoming material verification is not just recommended; it is essential for reproducible, high-quality research.

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. The choice of supplier often depends on the required scale, purity grade, available documentation (e.g., Certificate of Analysis), and lead times. Below is a comparative analysis of prominent suppliers catering to the research and development community.

| Supplier | CAS Number | Advertised Purity | Available Quantities | Key Considerations |

| Sigma-Aldrich (Merck) | 609-21-2 | ≥95%[3] | 5 g, 10 g | Extensive documentation available (CoA, SDS); partner-supplied product may have longer lead times. |

| Santa Cruz Biotechnology | 609-21-2 | ≥95%[1] | Varies (check website) | Primarily for biochemical and proteomics research; explicitly marked "For Research Use Only".[1] |

| TCI Chemicals | 609-21-2 | >98% (Typical) | Varies (check website) | Known for high-purity reagents for organic synthesis; often provides detailed purity information. |

| Alfa Aesar (Thermo Fisher) | 609-21-2 | Varies by lot | Varies (check website) | Strong sourcing and supply chain; spectral data often available for reference.[4] |

| EvitaChem | 609-21-2 | Not specified | Varies (check website) | Lists the compound for use in organic synthesis, pharmaceuticals, and materials science.[2] |

| ChemicalBook | 609-21-2 | Varies by lister | Varies (check website) | An aggregator platform that connects multiple suppliers, useful for price comparison.[5][6] |

Note: This table is for illustrative purposes. Availability, purity, and quantities are subject to change. Always verify with the supplier before ordering.

Recommended Workflow for Procurement and Qualification

A rigorous procurement process is the first line of defense against poor quality reagents. Simply ordering from a catalog is insufficient for critical applications. The following workflow ensures that the material entering your lab meets the stringent requirements of your research.

Caption: Workflow for sourcing and validating this compound.

Causality Behind the Workflow:

-

Requesting a Lot-Specific CoA (Step 2): A generic CoA on a website is marketing material. A lot-specific CoA provides data from the actual batch you will receive, which is essential for initial assessment.

-

Quarantine (Step 4): Never allow a new chemical to enter the general lab stock until its identity and purity have been confirmed. This prevents the contamination of established, validated experiments.

-

Analytical Verification (Step 6): This is the core of the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) model. Trust but verify. Instrumental analysis provides objective proof that the material is what the supplier claims it is.

Quality Control: Analytical Verification Protocol

Upon receipt, the identity and purity of this compound should be independently verified. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity due to its sensitivity and quantitative accuracy.

Protocol: Purity Verification by Reverse-Phase HPLC

-

Preparation of Standard Solution (0.1 mg/mL):

-

Accurately weigh ~1.0 mg of the received this compound.

-

Dissolve in 10.0 mL of a 50:50 (v/v) mixture of Acetonitrile and Water. This is your stock solution.

-

Ensure complete dissolution, using sonication if necessary.

-

-

HPLC System and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV, 280 nm.

-

Column Temperature: 30°C.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject the prepared standard solution.

-

Run the gradient method and record the chromatogram.

-

-

Data Analysis (Self-Validating System):

-

Identity Confirmation: The primary peak should have a consistent retention time across multiple injections.

-

Purity Assessment: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Acceptance Criteria: For most research applications, a purity of ≥95% is acceptable.[1] The chromatogram should be free of significant impurity peaks. Compare the calculated purity against the supplier's lot-specific CoA. Any major discrepancy (>2-3%) warrants contacting the supplier.

-

Safety, Handling, and Storage

Proper handling is crucial for both researcher safety and maintaining the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[7][8]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Hazard Statements: The compound is typically associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4]

-

Storage:

Application Example: N-Acetylation

To demonstrate its utility as a synthetic intermediate, a common and straightforward protection reaction is the N-acetylation of the amino group. This reaction is often a first step to moderate the reactivity of the amine or to install a directing group for subsequent reactions.

Caption: Reaction scheme for the protection of the amino group.

Protocol: Synthesis of N-(3,5-Dibromo-4-hydroxyphenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 15 mL of pyridine.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Pour the reaction mixture into 100 mL of ice-cold 1M HCl (aq). This will neutralize the pyridine and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure N-acetylated product.

-

Confirmation: Confirm the structure of the product using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Conclusion

The procurement of this compound, while seemingly routine, is a critical control point for any research program that relies upon it. By treating procurement not as an administrative task but as the first step of the scientific method, researchers can ensure reproducibility and reliability. Implementing a robust workflow that includes careful supplier evaluation, interrogation of lot-specific data, and independent analytical verification will mitigate risks associated with reagent quality. This diligence provides a solid and trustworthy foundation upon which innovative and successful research can be built.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound (EVT-320731) | 609-21-2 [evitachem.com]

- 3. 2,6-Dibromo-4-aminophenol | 609-21-2 [sigmaaldrich.com]

- 4. This compound | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 609-21-2 [m.chemicalbook.com]

- 6. This compound | 609-21-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis of 4-Amino-2,6-dibromophenol: A Detailed Protocol and Mechanistic Guide

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Amino-2,6-dibromophenol, a valuable halogenated intermediate in the development of novel pharmaceutical agents and functional materials. The protocol details the electrophilic bromination of 4-aminophenol, a common and scalable synthetic route. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is emphasized to ensure both procedural success and operator safety.

Introduction and Scientific Background

This compound (CAS 609-21-2) is a substituted aniline derivative incorporating both hydroxyl and bromine functionalities.[1][2][3] This structural arrangement makes it a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry where halogen atoms can modulate a compound's pharmacokinetic and pharmacodynamic properties. The synthesis is achieved through the direct bromination of 4-aminophenol, an accessible starting material.[4][5]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The phenol and amine groups of 4-aminophenol are potent activating groups, strongly directing electrophiles to the ortho and para positions. With the para position occupied, the electron-rich aromatic ring is highly susceptible to substitution at the two ortho positions relative to the hydroxyl group (positions 2 and 6), leading to the desired disubstituted product. Understanding this electronic influence is key to controlling the reaction's selectivity and achieving high yields.

Safety and Hazard Management: Handling Bromine

WARNING: This protocol involves the use of liquid bromine, an extremely hazardous substance. A thorough risk assessment must be conducted before commencing any work.

Liquid bromine is highly corrosive, volatile, and acutely toxic if inhaled or brought into contact with skin, causing severe burns.[6][7] All manipulations must be performed within a certified chemical fume hood.[6][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[6][9]

-

Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[8] Do not use thin disposable gloves.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6]

-

-

Spill Management:

-

Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate (Na₂S₂O₃), readily available wherever bromine is handled.[8]

-

In case of a small spill (<100 mL), cover the area with sodium thiosulfate solution to neutralize the bromine before cleaning with absorbent materials.

-

For larger spills, evacuate the area immediately and contact emergency personnel.[6]

-

-

Waste Disposal: All bromine-contaminated waste must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.

Experimental Protocol: Bromination of 4-Aminophenol

This protocol is designed for a 25 mmol scale synthesis. Adjust quantities proportionally for different scales.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 4-Aminophenol | ≥98% | Sigma-Aldrich |

| Bromine (Br₂) | ACS Reagent, ≥99.5% | Fisher Scientific |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | Alfa Aesar |

| Deionized Water | High Purity | In-house |

| Ethanol | Reagent Alcohol | Pharmco |

-

Equipment: 250 mL three-neck round-bottom flask, 100 mL dropping funnel, magnetic stirrer with stir bar, thermometer, ice-water bath, Buchner funnel and flask, vacuum source, standard laboratory glassware.

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |

| 4-Aminophenol | 109.13 | 25.0 | 1.0 | 2.73 g |

| Bromine (Br₂) | 159.81 | 52.5 | 2.1 | 8.39 g (2.69 mL) |

| Glacial Acetic Acid | 60.05 | - | Solvent | ~125 mL |

Note: A slight excess of bromine (2.1 eq.) is used to ensure the complete conversion of the starting material.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the entire apparatus in an ice-water bath on a magnetic stir plate. Ensure all operations are conducted within a chemical fume hood.

-

Dissolution of Starting Material: Add 4-aminophenol (2.73 g, 25.0 mmol) to the flask. Add 75 mL of glacial acetic acid and begin stirring to dissolve the solid. Cool the solution to 0-5 °C.

-

Preparation of Bromine Solution: In the dropping funnel, carefully prepare a solution of bromine (2.69 mL, 52.5 mmol) in 50 mL of glacial acetic acid.

-

Causality Note: Dissolving the highly reactive bromine allows for controlled, dropwise addition, which is critical for managing the reaction's exothermicity and preventing the formation of over-brominated byproducts.

-

-

Bromination Reaction: Add the bromine solution dropwise to the stirred 4-aminophenol solution over approximately 45-60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. A precipitate may form as the product is generated.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction proceeds to completion.

-

Quenching Excess Bromine: Carefully add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of bromine dissipates, indicating that all excess electrophile has been neutralized.

-

Product Precipitation: Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. This will cause the crude product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification by Recrystallization

-

Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Workflow Visualization

The following diagram outlines the complete synthesis and purification workflow.

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Appearance | Off-white to light brown crystalline solid |

| Molecular Formula | C₆H₅Br₂NO[1][10] |

| Molecular Weight | 266.92 g/mol [1][2][10] |

| Melting Point | ~190 °C[10] |

| ¹H NMR (DMSO-d₆) | δ ~7.3 (s, 2H, Ar-H), δ ~5.5 (s, 2H, -NH₂), δ ~9.5 (s, 1H, -OH) (Chemical shifts are approximate)[11] |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretch), ~1600 (N-H bend), ~1500 (C=C stretch), ~850 (C-Br stretch)[1] |

| Mass Spec (ESI-MS) | m/z = 265.87 [M-H]⁻, showing a characteristic isotopic pattern for two bromine atoms. |

Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction; loss during workup or recrystallization. | Ensure 2.1 eq. of bromine is used; allow for sufficient reaction time; minimize transfers and use minimal hot solvent for recrystallization. |

| Product is dark/oily | Formation of oxidation byproducts or impurities. | Maintain low temperature during bromine addition; ensure efficient quenching; perform careful recrystallization, possibly with charcoal treatment. |

| Incomplete Bromination (TLC/NMR shows starting material or mono-bromo product) | Insufficient bromine or reaction time. | Increase bromine equivalents slightly (e.g., to 2.2 eq.); extend reaction time at room temperature. |

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound from 4-aminophenol. By understanding the underlying electrophilic aromatic substitution mechanism and adhering strictly to the safety precautions for handling bromine, researchers can safely and efficiently produce this key chemical intermediate. The detailed steps for reaction, purification, and characterization serve as a robust foundation for its application in pharmaceutical research and development.

References

- 1. This compound | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 609-21-2 [m.chemicalbook.com]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. carlroth.com [carlroth.com]

- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 9. tatachemicals.com [tatachemicals.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound(609-21-2) 1H NMR spectrum [chemicalbook.com]

Synthesis of 4-Amino-2,6-dibromophenol: A Detailed Guide to the Reduction of 2,6-dibromo-4-nitrophenol

Abstract

This comprehensive application note provides a detailed guide for the chemical reduction of 2,6-dibromo-4-nitrophenol to the corresponding amine, 4-amino-2,6-dibromophenol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines several robust and scalable reduction methodologies, including catalytic hydrogenation and chemical reduction with reagents such as stannous chloride (SnCl₂) and iron (Fe) in acidic media. Each protocol is presented with in-depth procedural steps, safety considerations, and analytical characterization techniques for the final product. The causality behind experimental choices is explained to provide researchers with a thorough understanding of the reaction dynamics.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1][2] this compound is a valuable synthetic intermediate, and its efficient preparation from 2,6-dibromo-4-nitrophenol is of significant interest to the pharmaceutical and chemical industries. The presence of the halogen and phenol functionalities on the aromatic ring necessitates the careful selection of a reducing agent to ensure high chemoselectivity and yield.

This guide explores three widely employed and effective methods for this conversion:

-

Catalytic Hydrogenation: A clean and efficient method utilizing a catalyst (e.g., Palladium on Carbon) and a hydrogen source.[3][4]

-

Stannous Chloride (SnCl₂) Reduction: A classic and reliable method for the reduction of nitroarenes, particularly useful when other reducible functional groups are present.[5][6][7][8]

The choice of method will depend on the scale of the reaction, available equipment, and the desired purity of the final product.

Reaction Mechanism

The reduction of a nitro group to an amine proceeds through a series of intermediates, regardless of the specific reducing agent used. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.[1][12][13][14][15]

Caption: Generalized mechanism for the reduction of an aromatic nitro compound.

Materials and Methods

Materials and Equipment

| Material/Equipment | Supplier/Specifications |

| 2,6-dibromo-4-nitrophenol | ≥98% purity |

| Palladium on Carbon (10 wt%) | Degussa type |

| Stannous Chloride dihydrate (SnCl₂·2H₂O) | ACS reagent grade |

| Iron powder (Fe) | Fine mesh |

| Hydrochloric Acid (HCl) | Concentrated, 37% |

| Ethanol (EtOH) | Anhydrous |

| Ethyl Acetate (EtOAc) | ACS reagent grade |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine | Saturated aqueous solution |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flasks | Various sizes |

| Magnetic stirrer with heating mantle | |

| Reflux condenser | |

| Buchner funnel and filter paper | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz or higher |

| Mass Spectrometer (MS) | ESI or GC-MS |

| Melting Point Apparatus |

Safety Precautions

-

2,6-dibromo-4-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16][17]

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

-

Flammable Solvents: Ethanol and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

Experimental Protocols

Method A: Catalytic Hydrogenation

This method is favored for its clean reaction profile and high yields. The primary consideration is to prevent dehalogenation, which can be a side reaction with palladium catalysts.[5]

Caption: Workflow for Catalytic Hydrogenation.

Protocol:

-

In a round-bottom flask, dissolve 2,6-dibromo-4-nitrophenol (1.0 eq) in ethanol (10-20 mL per gram of substrate).

-

Carefully add 10% Palladium on Carbon (5-10 mol%).

-

Seal the flask with a septum and purge with nitrogen gas, followed by hydrogen gas (using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization if necessary.

Method B: Stannous Chloride (SnCl₂) Reduction

This is a versatile and highly effective method that is tolerant of many functional groups.[6][8] The reaction is typically carried out in an alcoholic solvent.

Caption: Workflow for Stannous Chloride Reduction.

Protocol:

-

To a solution of 2,6-dibromo-4-nitrophenol (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (3-5 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is generally complete in 1-3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate of tin salts will form.

-

Filter the mixture through a Buchner funnel, washing the solid with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Method C: Iron (Fe) Reduction in Acidic Medium

This method is cost-effective and suitable for large-scale synthesis. The use of iron powder in the presence of a mild acid like acetic acid or a catalytic amount of hydrochloric acid is common.[5][9]

Caption: Workflow for Iron Reduction.

Protocol:

-

In a round-bottom flask, suspend 2,6-dibromo-4-nitrophenol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 20 mL per gram of substrate).

-

Add iron powder (3-5 eq) to the suspension.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

While still hot, filter the reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol by rotary evaporation.

-

Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to light brown solid |

| Melting Point | 190 °C[20] |

| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H, OH), ~6.8 (s, 2H, Ar-H), ~5.0 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~140 (C-OH), ~135 (C-NH₂), ~115 (C-H), ~110 (C-Br) |

| Mass Spectrum (ESI+) | m/z 266.9 [M+H]⁺ |

Discussion and Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent or catalyst deactivation. | Add more reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. |